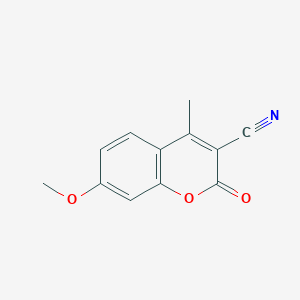

2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

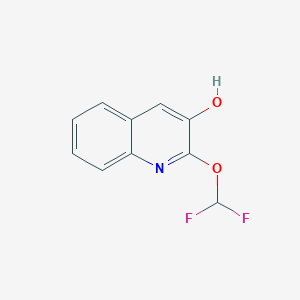

2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is an organic compound that features both an aziridine ring and a nitrophenyl group. Compounds containing aziridine rings are known for their reactivity due to the strained three-membered ring, while nitrophenyl groups are often involved in various chemical reactions due to their electron-withdrawing properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Aziridin-1-yl)-1-(4-Nitrophenyl)ethanol beinhaltet typischerweise die Reaktion von Aziridin mit einem Nitrophenyl enthaltenden Vorläufer. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der Aziridin unter basischen Bedingungen mit 4-Nitrophenylethylhalogenid reagiert. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Sicherheitsvorkehrungen sind aufgrund der Reaktivität von Aziridin und der potenziellen Gefahren im Zusammenhang mit Nitroverbindungen entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Aziridin-1-yl)-1-(4-Nitrophenyl)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) oder KMnO4 (Kaliumpermanganat) zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas über einem Palladiumkatalysator oder Eisenpulver in sauren Bedingungen zu einem Amin reduziert werden.

Substitution: Der Aziridinring kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Amine oder Thiole den Ring öffnen und neue Verbindungen bilden.

Häufige Reagenzien und Bedingungen

Oxidation: PCC, KMnO4 oder CrO3 in saurem Medium.

Reduktion: H2/Pd, Fe/HCl oder SnCl2.

Substitution: Nucleophile wie NH3, RSH oder RNH2 in Lösungsmitteln wie Ethanol oder Wasser.

Hauptprodukte

Oxidation: 2-(Aziridin-1-yl)-1-(4-Nitrophenyl)aceton.

Reduktion: 2-(Aziridin-1-yl)-1-(4-Aminophenyl)ethanol.

Substitution: Verschiedene substituierte Aziridine, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Studiert wegen seiner potenziellen biologischen Aktivität aufgrund des Vorhandenseins des Aziridinrings.

Medizin: Untersucht wegen seiner potenziellen Anwendung in der Arzneimittelentwicklung, insbesondere in der Krebsforschung, aufgrund der Reaktivität des Aziridinrings.

Industrie: Wird bei der Herstellung von Polymeren und anderen Materialien verwendet, bei denen die Nitrophenylgruppe bestimmte Eigenschaften verleihen kann.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Aziridin-1-yl)-1-(4-Nitrophenyl)ethanol beinhaltet die Reaktivität des Aziridinrings. Der gespannte Dreiring kann Ringöffnungsreaktionen mit Nucleophilen eingehen, was zur Bildung neuer Verbindungen führt. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen und die Gesamtreaktivität des Moleküls beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol involves the reactivity of the aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new compounds. The nitrophenyl group can participate in electron transfer reactions, influencing the overall reactivity of the molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Aziridin-1-yl)ethanol: Fehlt die Nitrophenylgruppe, wodurch es in bestimmten Reaktionen weniger reaktiv ist.

1-(4-Nitrophenyl)ethanol: Fehlt der Aziridinring, wodurch das Potenzial für Ringöffnungsreaktionen reduziert wird.

2-(Aziridin-1-yl)-1-Phenylethanol: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer Nitrophenylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

Einzigartigkeit

2-(Aziridin-1-yl)-1-(4-Nitrophenyl)ethanol ist einzigartig durch die Kombination des Aziridinrings und der Nitrophenylgruppe.

Eigenschaften

CAS-Nummer |

21719-28-8 |

|---|---|

Molekularformel |

C10H12N2O3 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |

InChI-Schlüssel |

JVKAAEKOBOXXEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)

![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)